An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key synthetic intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a foundational understanding of this important chemical entity.
Chemical Structure and Identification
N-(4-Nitrophenyl)acetamide is an aromatic compound characterized by a benzene ring substituted with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂) in a para position (1,4) to each other.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-(4-nitrophenyl)acetamide[3] |
| Synonyms | 4-Nitroacetanilide, p-Nitroacetanilide, N-Acetyl-4-nitroaniline[3][4] |
| CAS Number | 104-04-1[3][5] |
| Molecular Formula | C₈H₈N₂O₃[5] |
| Molecular Weight | 180.16 g/mol [3] |
| InChI | InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)[5] |
| InChIKey | NQRLPDFELNCFHW-UHFFFAOYSA-N[5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-][3] |
Physicochemical Properties
The physicochemical properties of N-(4-Nitrophenyl)acetamide are summarized in the table below. It typically appears as a yellow crystalline solid.[2]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Yellow to green-yellow or green-brown solid[1][6] |
| Melting Point | 213-216 °C[1][7] |
| Boiling Point | 312.97 °C (rough estimate)[6] |
| Solubility | Partially soluble in water and chloroform; soluble in ethanol.[1] Water solubility: 2.2 g/L at room temperature.[6][8] |
| pKa | 13.91 ± 0.70 (Predicted)[6] |
| LogP | 1.66[9][10] |
| Density | 1.34 g/cm³[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-(4-Nitrophenyl)acetamide.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| FTIR (cm⁻¹) | 3275.52 - 3903 (amide N-H stretch), 1678.79 (C=O stretch), 1559.12 and 1540.40 (N=O stretch of nitro group)[11] |
| UV/Vis (λ_max) | 315.78 nm, 223.45 nm, 201.39 nm[1] |
| ¹H NMR | Data available, refer to spectral databases.[12][13] |
| ¹³C NMR | Data available, refer to spectral databases.[12][13] |
| Mass Spec. (m/z) | Molecular ion peak at m/z = 181.1 [M+H]⁺. Characteristic fragment peaks at m/z = 43, 77.1, 107.1, 123.1, and 138.1.[1][2] |
Experimental Protocols
Synthesis of N-(4-Nitrophenyl)acetamide via Nitration of Acetanilide
This protocol details the laboratory synthesis of N-(4-Nitrophenyl)acetamide through the electrophilic aromatic substitution of acetanilide.[1][14]
Materials and Reagents:
-
Acetanilide (C₈H₉NO)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Acetanilide: In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 ml of glacial acetic acid with stirring.[1]
-
Addition of Sulfuric Acid: Carefully add 10 ml of concentrated sulfuric acid to the solution. The mixture may warm up.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 5 °C.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.[1]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20 °C. Continuous stirring is essential during this exothermic addition.[1][2]
-
Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[1]
-
Precipitation: Pour the reaction mixture into a beaker containing 50 ml of water and 30 g of crushed ice to precipitate the crude N-(4-Nitrophenyl)acetamide.[1]
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash it with cold water to remove residual acid.
Purification by Recrystallization
The crude product is purified by recrystallization from an ethanol-water mixture to obtain pure N-(4-Nitrophenyl)acetamide.[1]
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.
Characterization
The identity and purity of the synthesized N-(4-Nitrophenyl)acetamide can be confirmed using the following analytical techniques.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.[1]
-
Mobile Phase: A 50:50 mixture of ethyl acetate and hexane is a suitable eluent.[1]
-
Visualization: Under a UV lamp at 254 nm.[1] The R_f value of the product should be compared to that of a standard sample.
Melting Point Determination:
-
The melting point of the purified product should be determined and compared with the literature value (213-216 °C).[1] A sharp melting range indicates high purity.
Spectroscopic Analysis:
-
FTIR Spectroscopy: Acquire an IR spectrum of the product and compare the characteristic peaks (N-H, C=O, N=O stretches) with the known values.[1]
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.[1]
Logical and Experimental Workflows
The synthesis and characterization of N-(4-Nitrophenyl)acetamide follow a logical progression of steps.
Caption: Experimental workflow for the synthesis and characterization of N-(4-Nitrophenyl)acetamide.
Relevance in Drug Development
While N-(4-Nitrophenyl)acetamide itself is primarily a synthetic intermediate, the acetamide scaffold is present in numerous biologically active molecules.[12] Derivatives of nitrophenyl compounds have shown a range of activities, including anticancer and antimicrobial effects. Therefore, N-(4-Nitrophenyl)acetamide serves as a valuable starting material for the synthesis of compound libraries for biological screening in drug discovery programs.
The following diagram illustrates a hypothetical workflow for leveraging N-(4-Nitrophenyl)acetamide in a drug discovery context.
Caption: A generalized workflow for drug discovery starting from N-(4-Nitrophenyl)acetamide.
Safety Information
N-(4-Nitrophenyl)acetamide is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
N-(4-Nitrophenyl)acetamide is a fundamentally important organic compound with well-defined chemical and physical properties. This guide provides a detailed overview of its structure, properties, and synthesis, offering a practical resource for laboratory work. Its role as a versatile precursor makes it a compound of continued interest in the fields of chemical synthesis and medicinal chemistry. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.
References
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- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. N-(4-nitrophenyl)acetamide [stenutz.eu]
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- 10. mdpi.com [mdpi.com]
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